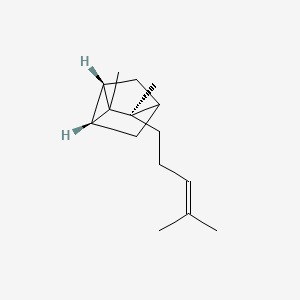

(+)-alpha-Santalene

Cat. No. B1253104

M. Wt: 204.35 g/mol

InChI Key: KWFJIXPIFLVMPM-PEGGXJLSSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04000050

Procedure details

10 grams (0.046 moles) of π-bromotricyclene having the structure: ##STR61## prepared according to the process of Corey et al., J. Am. Chem. Soc. 79, 5773 (1957) in 500 ml of absolute diethyl ether is added to 70 g (2.9 moles) of magnesium in 100 ml of ether during 7 hours. The mixture is heated at reflux for an additional 1.5 hours. The Grignard reagent is filtered through a glass-wood plug into γ,γ -dimethylallyl mesitoate (12.8 g., 0.055 mole, b.p. 95°-100° (0.1 mm.)) in 50 ml of ether. The time required for the addition was 2 hours. The excess magnesium is rinsed with 100 ml of ether and the washing is also added to the ester. The mixture is allowed to stand at room temperature for 96 hours. At the end of this time, a fine white percipitate appears in considerable quantity. To the ether solution is added with stirring a saturated ammonium chloride solution, and stirring is continued until both aqueous and ether layers are clear. The ether solution is washed with 10% sodium hydroxide, water and dried over sodium sulfate. The crude oil (12 g) after evaporation of ether is dissolved in pentane and chromatographed on alumina. The product is eluted with pentane and distilled to give two fractions: no. 1, 1.29 g., b.p. 56°-130° (15-20 mm.), N25D 1.4496; no. 2 2.81 g, b.p. 130°-140° (15-20 mm), n25D 1.4820. The residue from the distillation which solidified is largely bi-π-tricyclyl. Fraction 2 is redistilled, dissolved in pentane and chromatographed on alumina. The eluate is distilled and yields 1.7 g of oil, b.p. 116°-120° (8 ± 2 mm.), n25D 1.4822; infrared absorption at 1670, 858 and 840 cm,- 1 ; alpha26D + 18.4° , +17.2° (pure liquid).

[Compound]

Name

Grignard reagent

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

γ,γ -dimethylallyl mesitoate

Quantity

12.8 g

Type

reactant

Reaction Step One

[Compound]

Name

2

Quantity

2.81 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[Mg].[C:2]1([CH3:18])[CH:7]=[C:6](C)[CH:5]=[C:4]([CH3:9])[C:3]=1[C:10](OCC=C(C)C)=O>C(OCC)C>[CH3:7][C:2]([CH3:18])=[CH:3][CH2:4][CH2:5][C:4]1([CH3:9])[C:3]2([CH3:10])[CH:2]3[CH2:18][CH:5]1[CH2:6][CH:7]23

|

Inputs

Step One

[Compound]

|

Name

|

Grignard reagent

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

γ,γ -dimethylallyl mesitoate

|

|

Quantity

|

12.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C(=CC(=C1)C)C)C(=O)OCC=C(C)C)C

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Two

[Compound]

|

Name

|

2

|

|

Quantity

|

2.81 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring a saturated ammonium chloride solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

##STR61## prepared

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for an additional 1.5 hours

|

|

Duration

|

1.5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The time required for the addition

|

WASH

|

Type

|

WASH

|

|

Details

|

The excess magnesium is rinsed with 100 ml of ether

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the washing is also added to the ester

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand at room temperature for 96 hours

|

|

Duration

|

96 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the ether solution is added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

WASH

|

Type

|

WASH

|

|

Details

|

The ether solution is washed with 10% sodium hydroxide, water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude oil (12 g) after evaporation of ether

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

is dissolved in pentane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

chromatographed on alumina

|

WASH

|

Type

|

WASH

|

|

Details

|

The product is eluted with pentane

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give two fractions

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue from the distillation which

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Fraction 2 is redistilled

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in pentane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

chromatographed on alumina

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The eluate is distilled

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

oil

|

|

Type

|

product

|

|

Smiles

|

CC(=CCCC1(C2CC3C1(C3C2)C)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.7 g | |

| YIELD: CALCULATEDPERCENTYIELD | 30.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04000050

Procedure details

10 grams (0.046 moles) of π-bromotricyclene having the structure: ##STR61## prepared according to the process of Corey et al., J. Am. Chem. Soc. 79, 5773 (1957) in 500 ml of absolute diethyl ether is added to 70 g (2.9 moles) of magnesium in 100 ml of ether during 7 hours. The mixture is heated at reflux for an additional 1.5 hours. The Grignard reagent is filtered through a glass-wood plug into γ,γ -dimethylallyl mesitoate (12.8 g., 0.055 mole, b.p. 95°-100° (0.1 mm.)) in 50 ml of ether. The time required for the addition was 2 hours. The excess magnesium is rinsed with 100 ml of ether and the washing is also added to the ester. The mixture is allowed to stand at room temperature for 96 hours. At the end of this time, a fine white percipitate appears in considerable quantity. To the ether solution is added with stirring a saturated ammonium chloride solution, and stirring is continued until both aqueous and ether layers are clear. The ether solution is washed with 10% sodium hydroxide, water and dried over sodium sulfate. The crude oil (12 g) after evaporation of ether is dissolved in pentane and chromatographed on alumina. The product is eluted with pentane and distilled to give two fractions: no. 1, 1.29 g., b.p. 56°-130° (15-20 mm.), N25D 1.4496; no. 2 2.81 g, b.p. 130°-140° (15-20 mm), n25D 1.4820. The residue from the distillation which solidified is largely bi-π-tricyclyl. Fraction 2 is redistilled, dissolved in pentane and chromatographed on alumina. The eluate is distilled and yields 1.7 g of oil, b.p. 116°-120° (8 ± 2 mm.), n25D 1.4822; infrared absorption at 1670, 858 and 840 cm,- 1 ; alpha26D + 18.4° , +17.2° (pure liquid).

[Compound]

Name

Grignard reagent

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

γ,γ -dimethylallyl mesitoate

Quantity

12.8 g

Type

reactant

Reaction Step One

[Compound]

Name

2

Quantity

2.81 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[Mg].[C:2]1([CH3:18])[CH:7]=[C:6](C)[CH:5]=[C:4]([CH3:9])[C:3]=1[C:10](OCC=C(C)C)=O>C(OCC)C>[CH3:7][C:2]([CH3:18])=[CH:3][CH2:4][CH2:5][C:4]1([CH3:9])[C:3]2([CH3:10])[CH:2]3[CH2:18][CH:5]1[CH2:6][CH:7]23

|

Inputs

Step One

[Compound]

|

Name

|

Grignard reagent

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

γ,γ -dimethylallyl mesitoate

|

|

Quantity

|

12.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C(=CC(=C1)C)C)C(=O)OCC=C(C)C)C

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Two

[Compound]

|

Name

|

2

|

|

Quantity

|

2.81 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring a saturated ammonium chloride solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

##STR61## prepared

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for an additional 1.5 hours

|

|

Duration

|

1.5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The time required for the addition

|

WASH

|

Type

|

WASH

|

|

Details

|

The excess magnesium is rinsed with 100 ml of ether

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the washing is also added to the ester

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand at room temperature for 96 hours

|

|

Duration

|

96 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the ether solution is added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

WASH

|

Type

|

WASH

|

|

Details

|

The ether solution is washed with 10% sodium hydroxide, water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude oil (12 g) after evaporation of ether

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

is dissolved in pentane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

chromatographed on alumina

|

WASH

|

Type

|

WASH

|

|

Details

|

The product is eluted with pentane

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give two fractions

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue from the distillation which

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Fraction 2 is redistilled

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in pentane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

chromatographed on alumina

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The eluate is distilled

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

oil

|

|

Type

|

product

|

|

Smiles

|

CC(=CCCC1(C2CC3C1(C3C2)C)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.7 g | |

| YIELD: CALCULATEDPERCENTYIELD | 30.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |